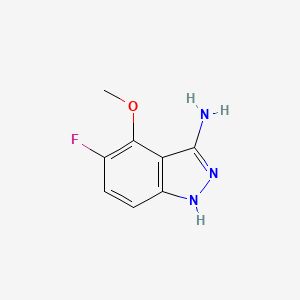

5-Fluoro-4-methoxy-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c1-13-7-4(9)2-3-5-6(7)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSXSZVFDHGGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C(=NN2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-4-methoxy-1H-indazol-3-amine molecular weight and formula

An In-Depth Technical Guide to 5-Fluoro-4-methoxy-1H-indazol-3-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of this compound. We will delve into its chemical properties, propose a robust synthetic route, and outline standard experimental protocols for evaluating its potential as a therapeutic agent, particularly within the domain of oncology.

The 1H-indazole-3-amine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid bicyclic structure and strategically positioned hydrogen bond donors and acceptors allow it to bind effectively within the ATP-binding pocket of numerous protein kinases.[1] The 3-amino group, in particular, is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common anchoring point for many type I and type II inhibitors.[1] Modifications to the indazole ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, incorporates two key substitutions intended to enhance its drug-like properties, making it a valuable building block for novel inhibitor design.

Physicochemical Properties and Structural Features

The fundamental molecular characteristics of this compound are summarized below. The strategic placement of the fluorine and methoxy substituents is critical to its design. The 5-fluoro group can enhance binding affinity through favorable electrostatic interactions and often improves metabolic stability by blocking a potential site of oxidation. The adjacent 4-methoxy group can modulate solubility and provides an additional vector for interaction within a binding pocket.

| Property | Value | Source |

| Molecular Formula | C₈H₈FN₃O | [2] |

| Molecular Weight | 181.17 g/mol | [2] |

| CAS Number | 1240518-48-2 | [2] |

Proposed Synthetic Pathway

The proposed multi-step synthesis begins with a commercially available starting material, 2,5-difluoro-6-nitrobenzonitrile.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nucleophilic Aromatic Substitution - Synthesis of 2-Fluoro-5-methoxy-6-nitrobenzonitrile

-

To a solution of 2,5-difluoro-6-nitrobenzonitrile (1.0 eq) in anhydrous methanol (MeOH) at 0°C, add sodium methoxide (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the methoxy-substituted intermediate.

Step 2: Indazole Ring Formation - Synthesis of 5-Methoxy-4-nitro-1H-indazol-3-amine

-

Dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0-5.0 eq) and heat the mixture to reflux for 8-12 hours. The causality here is that the heat provides the activation energy for both the initial nucleophilic attack by hydrazine and the subsequent intramolecular cyclization, which expels a fluoride ion.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the nitro-indazole product.

Step 3: Nitro Group Reduction - Synthesis of this compound

-

Suspend the nitro-indazole from Step 2 (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. The Pd/C catalyst is essential for the heterogeneous catalytic hydrogenation of the nitro group to an amine, a clean and high-yielding transformation.

-

Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (typically 4-16 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification via recrystallization or column chromatography may be performed if necessary.

Potential Biological Applications & Target Classes

The indazole scaffold is a cornerstone of modern kinase inhibitor design.[4] Derivatives have been developed against a wide array of cancer-relevant kinases. The structural motifs present in this compound make it a prime candidate for evaluation against several important kinase families.

-

Aurora and Polo-Like Kinases (PLK): These are serine/threonine kinases crucial for mitotic progression. Inhibitors of Aurora kinases and PLK4, such as CFI-400945, often feature an indazole core.[5][6]

-

Receptor Tyrosine Kinases (RTKs): This family includes FGFR, VEGFR, and others that are often dysregulated in cancer. The indazole-based drug Axitinib is a potent VEGFR inhibitor, and numerous other indazole derivatives show potent FGFR inhibition.[6][7]

-

Non-Receptor Tyrosine Kinases: This class includes BCR-ABL, the target for chronic myeloid leukemia (CML). The 3-aminoindazole structure has been successfully employed to develop potent pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation.[8][9]

The rationale for testing this compound against these targets is based on the established ability of the 3-aminoindazole core to mimic the adenine portion of ATP and form critical hydrogen bonds in the kinase hinge region.

Caption: Overall workflow from synthesis to biological characterization.

Standard Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of standardized in vitro assays should be performed.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare ATP and substrate solutions at 2x the final desired concentration in kinase buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in DMSO, then dilute further in kinase buffer.

-

Assay Plate Setup: To a 96- or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Kinase Reaction: Add the kinase and substrate solution to each well. Allow to pre-incubate for 10-15 minutes. Initiate the reaction by adding the ATP solution. The final ATP concentration should be near its Km value for the specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and measure kinase activity. This is typically done using a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining after the reaction.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Anti-Proliferative (MTT) Assay

This protocol measures the compound's ability to inhibit the growth of cancer cell lines.[1]

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 leukemia) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][10]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan. This step is a direct measure of metabolic activity, which correlates with cell viability.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration and calculate the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound represents a promising and strategically designed chemical scaffold for the development of novel kinase inhibitors. Its physicochemical properties are favorable for a drug discovery starting point. The proposed synthesis is robust and relies on well-understood chemical transformations. Following synthesis and characterization, the outlined biological evaluation workflow provides a clear path to identify its primary kinase targets and assess its anti-cancer potential. Positive results from these in vitro studies would warrant further investigation into its mechanism of action, selectivity profiling across a broader kinase panel, and eventual progression to in vivo efficacy and safety studies in preclinical models of cancer.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1240518-48-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors [ouci.dntb.gov.ua]

- 8. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Structure and characterization of 5-Fluoro-4-methoxy-1H-indazol-3-amine

An In-Depth Technical Guide to the Structure and Characterization of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed analytical characterization of this compound. This compound is a significant heterocyclic building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents. This document details the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, for its structural elucidation and purity confirmation. Detailed, field-proven experimental protocols are provided to guide researchers in obtaining and interpreting high-quality analytical data. The guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important indazole derivative.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a bicyclic heteroaromatic compound that serves as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the design of modern pharmaceuticals.[2][3] Indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4]

The 1H-indazol-3-amine moiety, in particular, is recognized as an effective "hinge-binding" fragment, crucial for the activity of many kinase inhibitors by interacting with the ATP-binding site of the enzyme.[4] The strategic placement of substituents on the indazole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. The subject of this guide, this compound, incorporates two key substituents:

-

A Fluoro Group (5-position): The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[5][6]

-

A Methoxy Group (4-position): This group can act as a hydrogen bond acceptor and influences the electronic distribution within the aromatic system, thereby affecting target engagement and molecular conformation.

Understanding the precise structure and characteristics of this molecule is therefore paramount for its effective application in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

The unambiguous identification of this compound begins with its fundamental molecular structure and properties.

Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1240518-48-2 | [7] |

| Molecular Formula | C₈H₈FN₃O | [7] |

| Molecular Weight | 181.17 g/mol | [7][8] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Storage | 2-8°C, protected from light, under inert gas | [8] |

Workflow for Structural Characterization

A multi-technique approach is essential for the definitive characterization of a novel or synthesized molecule. Each technique provides complementary information, and together they form a self-validating system to confirm the structure, identity, and purity of the compound.

Caption: General workflow for the analytical characterization of a synthesized compound.

Spectroscopic and Chromatographic Characterization

The combination of NMR, MS, and IR spectroscopy provides a detailed picture of the molecule's atomic connectivity and functional groups. HPLC is then used to assess its overall purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are informative.

-

¹H NMR (Proton NMR): The proton spectrum will confirm the presence of aromatic protons, the amine (NH₂) protons, the methoxy (OCH₃) protons, and the indazole N-H proton. The aromatic region is particularly diagnostic. The fluorine at C5 and the methoxy at C4 will influence the chemical shifts and coupling constants of the two remaining aromatic protons at C6 and C7.

-

Expected Signals:

-

Aromatic Protons (H-6, H-7): Expected in the δ 6.5-7.5 ppm range. These will likely appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.

-

Amine (NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range, whose position can vary with solvent and concentration.

-

Methoxy (OCH₃): A sharp singlet around δ 3.8-4.0 ppm.

-

Indazole (N-H): A broad singlet, often at a higher chemical shift (>10 ppm), which is exchangeable with D₂O.

-

-

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals: Eight distinct signals are expected. The carbons directly bonded to fluorine (C-5) and oxygen (C-4) will show characteristic shifts and C-F coupling. Aromatic carbons typically appear between δ 100-160 ppm, while the methoxy carbon will be around δ 55-60 ppm.

-

-

¹⁹F NMR (Fluorine NMR): This experiment provides a single signal for the fluorine atom, confirming its presence. The coupling observed in the ¹H and ¹³C spectra can be correlated with this signal to definitively place the fluorine at the C-5 position.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, which provides direct confirmation of its elemental composition.

-

Technique: Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 182.17. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₈H₈FN₃O by providing a highly accurate mass measurement (e.g., calculated m/z for [M+H]⁺: 182.0724, found: 182.0721).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[9]

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3100 | N-H Stretching | Indazole N-H |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1550 | C=N and C=C Stretching | Aromatic/Indazole Rings |

| 1275 - 1200 | C-O Stretching (Aryl ether) | Methoxy Group (-OCH₃) |

| 1100 - 1000 | C-F Stretching | Aryl Fluoride |

The presence of these distinct bands provides strong, corroborating evidence for the proposed structure.

Experimental Protocol: ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound to confirm its structural integrity.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Pipettes and vials

-

NMR Spectrometer (e.g., 400 MHz)[10]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample into a clean, dry vial.

-

Add ~0.7 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and, importantly, allows for the clear observation of exchangeable protons like N-H and NH₂.

-

Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer the solution into a clean NMR tube using a pipette.

-

-

Spectrometer Setup and Shimming:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. This step is essential for maintaining a stable magnetic field during acquisition.

-

Initiate the automatic or manual shimming procedure. The goal is to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp peaks and high resolution. A well-shimmed sample will show a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

Load a standard 1D proton experiment parameter set.

-

Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

-

Use a standard 30-45° pulse angle to avoid saturation of the signals.

-

Set a relaxation delay of 2-5 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum manually to ensure all peaks are in a pure absorption mode (positive and upright).

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

-

Integrate all the peaks. The relative integrals should correspond to the number of protons giving rise to each signal (e.g., 3H for OCH₃, 2H for NH₂, 1H for each aromatic proton).

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecular structure.

-

Applications in Drug Discovery

This compound is not an end-product drug but rather a valuable intermediate and building block. Its structure is tailored for use in synthesizing more complex molecules, particularly kinase inhibitors for oncology.

-

Scaffold for Kinase Inhibitors: The 1H-indazol-3-amine core is a proven pharmacophore for targeting the hinge region of various protein kinases.[4] By reacting the 3-amino group with other chemical moieties, medicinal chemists can build potent and selective inhibitors.

-

Fragment-Based Drug Design (FBDD): This molecule can be used as a starting fragment in FBDD campaigns. Its interaction with a target protein can be identified and then optimized by growing the molecule to occupy adjacent binding pockets.

-

Lead Optimization: The fluorine and methoxy groups provide vectors for further chemical modification. They influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the optimization of a lead compound's drug-like characteristics. For instance, compounds containing the indazole scaffold have been investigated as inhibitors of PI3Kδ and FGFR1.[3]

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in modern drug discovery. Its structure has been definitively established through a synergistic application of modern analytical techniques. NMR spectroscopy elucidates the detailed atomic connectivity, mass spectrometry confirms the elemental composition and molecular weight, and IR spectroscopy verifies the presence of key functional groups. The detailed protocols and data presented in this guide serve as a robust reference for scientists, ensuring the quality and integrity of this compound in research and development settings and facilitating its use in the synthesis of next-generation therapeutic agents.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - CAS:1240518-48-2 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound [myskinrecipes.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]

Navigating the Spectroscopic Landscape of 5-Fluoro-4-methoxy-1H-indazol-3-amine: A Predictive and Methodological Guide

For Immediate Release

Hyderabad, India – January 6, 2026 – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted indazoles, a class of compounds with significant therapeutic potential, a thorough understanding of their spectroscopic characteristics is fundamental. This in-depth technical guide focuses on 5-Fluoro-4-methoxy-1H-indazol-3-amine, a molecule of interest in medicinal chemistry.

While a comprehensive, publicly available, and fully assigned experimental NMR dataset for this specific compound is not currently available in the peer-reviewed literature, this guide will provide a robust predictive analysis of its ¹H and ¹³C NMR spectra. By leveraging established principles of nuclear magnetic resonance spectroscopy and drawing upon data from structurally analogous compounds, we offer a detailed roadmap for researchers seeking to characterize this molecule. This document is designed to serve as a valuable resource for interpreting forthcoming experimental data and for understanding the key structural nuances that influence its spectroscopic signature.

The Structural and Spectroscopic Context of this compound

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The specific substitutions on the indazole ring, in this case, a fluorine atom at the 5-position, a methoxy group at the 4-position, and an amine group at the 3-position, profoundly influence the molecule's electronic environment and, consequently, its NMR spectra.

The presence of a fluorine atom is particularly noteworthy. The ¹⁹F nucleus is NMR active, and its coupling to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides invaluable structural information. The methoxy group introduces a characteristic singlet in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum. The amine group's protons are often broad and may be exchangeable with deuterium, a feature that can be exploited for peak assignment.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ is expected to exhibit signals corresponding to the aromatic protons, the amine protons, the methoxy protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-6 | 6.8 - 7.2 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-10, ⁴J(H-F) ≈ 2-4 | Ortho to H-7 and meta to the fluorine at C-5. |

| H-7 | 7.2 - 7.6 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-10, ⁵J(H-F) ≈ 1-2 | Ortho to H-6. |

| NH₂ | 4.5 - 5.5 | Broad singlet (br s) | - | Exchangeable protons on the amine group. |

| OCH₃ | 3.8 - 4.2 | Singlet (s) | - | Protons of the methoxy group. |

| N-H | 10.0 - 12.0 | Broad singlet (br s) | - | Exchangeable proton on the indazole nitrogen. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring will be significantly affected by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Coupling to ¹⁹F (J, Hz) | Rationale |

| C-3 | 145 - 155 | - | Carbon bearing the amine group. |

| C-3a | 115 - 125 | - | Bridgehead carbon. |

| C-4 | 140 - 150 | - | Carbon attached to the methoxy group. |

| C-5 | 150 - 160 | ¹J(C-F) ≈ 230-250 | Carbon directly bonded to fluorine. |

| C-6 | 100 - 110 | ²J(C-F) ≈ 20-30 | Carbon ortho to the fluorine. |

| C-7 | 110 - 120 | ³J(C-F) ≈ 5-10 | Carbon meta to the fluorine. |

| C-7a | 135 - 145 | - | Bridgehead carbon. |

| OCH₃ | 55 - 65 | - | Methoxy carbon. |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR data for this compound, a standardized experimental approach is crucial.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a common choice for nitrogen-containing heterocyclic compounds due to its high solubilizing power.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 14 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

To confirm the identity of exchangeable protons (NH and NH₂), a D₂O exchange experiment can be performed.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments for Structural Elucidation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.

Caption: A typical 2D NMR workflow for structural assignment.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of the proton network (e.g., the relationship between H-6 and H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the signal of the carbon to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methoxy protons to C-4 would confirm the position of the methoxy group.

Conclusion and Forward Outlook

This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of this compound. The provided tables of predicted chemical shifts and coupling constants, along with the detailed experimental protocols, are intended to empower researchers in their efforts to synthesize and characterize this and related molecules. The principles and methodologies outlined herein are grounded in the fundamental tenets of NMR spectroscopy and are informed by extensive data from analogous chemical structures.

As a Senior Application Scientist, it is my firm belief that a predictive framework, when transparently presented, serves as a powerful tool in the absence of definitive experimental data. It is our hope that this guide will stimulate further research and the eventual publication of a complete, experimentally verified NMR dataset for this promising compound.

The 1H-Indazole-3-Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-amine core is a cornerstone scaffold in contemporary medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its rigid, bicyclic structure, coupled with the strategic placement of a hydrogen-bond-donating amino group, renders it an exceptional pharmacophore for engaging the ATP-binding sites of various kinases. This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and mechanisms of action of 1H-indazole-3-amine derivatives. We will delve into their prominent role in oncology as potent kinase inhibitors, and explore their expanding applications in the treatment of inflammatory disorders, bacterial infections, and neurological conditions. Detailed synthetic protocols, quantitative biological data, and visual representations of key signaling pathways are presented to equip researchers with the foundational knowledge and practical insights required for the rational design of novel therapeutics based on this privileged scaffold.

The Ascendancy of the 1H-Indazole-3-Amine Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized for its broad pharmacological potential.[1] Among its various isomers and substituted analogues, the 1H-indazole-3-amine moiety has emerged as a particularly fruitful scaffold in drug discovery. Its significance lies in its ability to act as an effective "hinge-binding" fragment, a critical interaction for the inhibition of many protein kinases.[2][3] This interaction is facilitated by the formation of key hydrogen bonds between the indazole nitrogen atoms and the backbone of the kinase hinge region, a conserved feature across the kinome. The 3-amino group provides a crucial vector for further synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will navigate the multifaceted medicinal chemistry of 1H-indazole-3-amine derivatives, commencing with their synthesis and then traversing their diverse therapeutic landscapes.

Synthesis of the 1H-Indazole-3-Amine Core

A robust and efficient synthesis of the core scaffold is paramount for any medicinal chemistry program. The most prevalent and scalable method for the preparation of 1H-indazole-3-amines involves the cyclization of ortho-halobenzonitriles with hydrazine.[4][5] The following protocol details a common procedure starting from 2-fluorobenzonitrile.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine

Materials:

-

2-Fluorobenzonitrile

-

Hydrazine hydrate (80% in water)

-

n-Butanol

Procedure:

-

To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-5 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

-

Wash the collected solid with a cold solvent such as diethyl ether or hexane to remove any non-polar impurities.

-

Dry the product under vacuum to yield 1H-indazol-3-amine as a solid.

This method is advantageous due to its operational simplicity, high yields, and the ready availability of starting materials.[4] Further diversification of the scaffold can be achieved through various synthetic transformations, such as Suzuki coupling on a halogenated indazole core to introduce aryl or heteroaryl moieties.[2]

Therapeutic Applications of 1H-Indazole-3-Amine Derivatives

The true power of the 1H-indazole-3-amine scaffold is revealed in its broad applicability across multiple disease areas. The following sections will explore its utility in oncology, inflammation, infectious diseases, and neuroscience.

Oncology: A Kinase Inhibitor Powerhouse

The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. 1H-indazole-3-amine derivatives have proven to be exceptional kinase inhibitors, with several compounds entering clinical trials and reaching the market.[5][6]

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[7] Aberrant FGFR signaling is implicated in various cancers. 1H-indazole-3-amine derivatives have been developed as potent FGFR inhibitors.[7]

A key structure-activity relationship (SAR) finding is that substitution at the 6-position of the indazole ring with a substituted phenyl group can lead to potent FGFR1 inhibitors. For instance, the introduction of a 2,6-difluoro-3-methoxyphenyl group at this position resulted in a compound with an IC50 value of less than 4.1 nM for FGFR1.[7]

The fusion protein Bcr-Abl is the causative agent of CML, a myeloproliferative disorder.[8] The 1H-indazole-3-amine scaffold has been successfully employed to develop inhibitors of the Bcr-Abl kinase, including those active against the T315I "gatekeeper" mutation that confers resistance to first-generation inhibitors like imatinib.[7] Docking studies have shown that these inhibitors bind to the ATP-binding site of Bcr-Abl, with the 3-aminoindazole group forming crucial hydrogen bonds with the hinge region.[7]

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[9] A series of 3-amino-1H-indazole derivatives have been synthesized and shown to inhibit this pathway, with some compounds exhibiting broad-spectrum antiproliferative activity against various cancer cell lines.[10] For example, compound W24 demonstrated IC50 values ranging from 0.43 to 3.88 µM against HT-29, MCF-7, A-549, and HepG2 cells.[10]

Table 1: Anticancer Activity of Representative 1H-Indazole-3-amine Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Compound 89 | Bcr-Abl WT | K562 | 6.50 | [7] |

| Compound 89 | Bcr-Abl T315I | - | 0.45 | [7] |

| Compound 98 | FGFR1 | - | 0.015 | [7] |

| Compound 6o | - | K562 | 5.15 | [2][11][12] |

| Compound 5k | - | Hep-G2 | 3.32 | [2] |

| Entrectinib | ALK | - | 0.012 | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 1H-indazole scaffold is present in the non-steroidal anti-inflammatory drug (NSAID) benzydamine.[5] More recently, derivatives of 1H-indazole-3-amine have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. Computational docking studies have shown that these derivatives can bind effectively to the active site of COX-2.[13][14][15]

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. 1H-indazole-3-amine derivatives have shown promise as inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target.[16] Structure-based drug design has led to the development of indazole derivatives with excellent enzymatic and antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[16]

Table 2: Antibacterial Activity of a Representative 1H-Indazole-3-amine Derivative

| Compound | Target | Organism | MIC (µg/mL) | Reference |

| Indazole GyrB Inhibitor | DNA Gyrase B | S. aureus (MRSA) | 0.25 | [16] |

Neurological Disorders

The therapeutic potential of 1H-indazole-3-amine derivatives extends to the central nervous system (CNS). Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease and bipolar disorder.[17][18] 1H-indazole-3-carboxamides, derived from the 3-aminoindazole core, have been identified as a novel class of GSK-3 inhibitors.[17][19] Optimization of these compounds has focused on enhancing GSK-3 inhibitory potency while mitigating off-target effects, such as inhibition of the hERG channel.[19]

Table 3: GSK-3 Inhibitory Activity of a Representative 1H-Indazole-3-carboxamide

| Compound | Target | IC50 (nM) | Reference |

| Compound 14 | GSK-3β | 13 | [19] |

Structure-Activity Relationship (SAR) Insights

The extensive research into 1H-indazole-3-amine derivatives has yielded valuable SAR insights that can guide the design of future drug candidates.

-

Hinge-Binding Moiety: The 1H-indazole core is a critical hinge-binding element. The N1 and N2 atoms form essential hydrogen bonds with the kinase hinge region.

-

3-Amino Group: This group serves as a key attachment point for various side chains that can modulate potency, selectivity, and physicochemical properties. For instance, in GSK-3 inhibitors, a carboxamide linkage at this position is crucial for activity.[19]

-

Substitution on the Indazole Ring: Modifications to the benzene portion of the indazole ring can significantly impact activity. As seen with FGFR inhibitors, substitution at the 6-position can enhance potency.[7] Halogenation, particularly with fluorine, can also influence binding and metabolic stability.

-

Physicochemical Properties: For CNS-active compounds, such as GSK-3 inhibitors, balancing lipophilicity and basicity is crucial to achieve brain penetration and avoid off-target effects like hERG inhibition.[19]

Future Perspectives

The 1H-indazole-3-amine scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on several key areas:

-

Expansion to New Targets: While kinase inhibition is a major focus, the exploration of this scaffold against other target classes is a promising avenue.

-

Targeting Drug Resistance: The development of derivatives that can overcome acquired drug resistance, as demonstrated with Bcr-Abl inhibitors, will remain a critical area of research.

-

Novel Drug Modalities: The incorporation of the 1H-indazole-3-amine motif into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), could lead to new therapeutic strategies.

-

Refinement of ADME Properties: Continued optimization of the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives will be essential for translating potent inhibitors into effective and safe medicines.

Conclusion

The 1H-indazole-3-amine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its synthetic tractability, coupled with its ability to effectively interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective modulators of disease-relevant pathways. From kinase inhibitors for cancer to novel antibacterial and neuroprotective agents, the versatility of this scaffold is undeniable. As our understanding of the molecular basis of disease deepens, the rational design of new 1H-indazole-3-amine derivatives will undoubtedly continue to yield innovative therapeutics for a wide array of human ailments.

References

- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 16. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamscience.com [benthamscience.com]

- 19. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of substituted 3-aminoindazoles

An In-Depth Technical Guide to the Biological Activity of Substituted 3-Aminoindazoles

Executive Summary

The 3-aminoindazole scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. Its rigid, bicyclic framework, combined with the hydrogen-bonding capabilities of the 3-amino group, provides an ideal template for designing potent and selective modulators of a wide array of biological targets. This guide offers a comprehensive exploration of the diverse biological activities exhibited by substituted 3-aminoindazoles, moving beyond a simple catalog of effects to provide a deep, mechanistic understanding for researchers, scientists, and drug development professionals. We will dissect the critical role of this scaffold in kinase inhibition, its emergence in antimicrobial and anti-inflammatory applications, and its potential in other therapeutic areas. The narrative emphasizes the causality behind experimental design and provides field-proven protocols to empower researchers in their own discovery efforts.

Part 1: The 3-Aminoindazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Introduction to the Indazole Ring System

Nitrogen-containing heterocycles are fundamental components of countless natural products and pharmaceuticals.[1] Among these, the indazole core, a fusion of benzene and pyrazole rings, has garnered significant attention. Its unique electronic properties and conformational rigidity make it an attractive starting point for drug design. Recently, 3-aminoindazoles have emerged as exceptionally versatile building blocks in a variety of chemical transformations, enabling the efficient synthesis of complex nitrogen heterocycles.[2]

The Unique Role of the 3-Amino Substituent

The strategic placement of the amino group at the C3 position is central to the broad biological activity of this compound class. This exocyclic amine and the adjacent endocyclic nitrogen (N2) act as a potent hydrogen-bond donor-acceptor pair. This arrangement is particularly effective at interacting with the "hinge region" of protein kinases, a conserved backbone segment that connects the N- and C-lobes of the kinase domain, making it a cornerstone for kinase inhibitor design.[3]

Synthetic Strategies for Accessing Substituted 3-Aminoindazoles

The accessibility of the 3-aminoindazole core is crucial for its widespread use. Modern synthetic organic chemistry offers several robust methods for its construction. A particularly powerful technique is the Palladium-catalyzed Buchwald-Hartwig amination, which efficiently forms the key carbon-nitrogen bond from 3-haloindazole precursors.[4] Other established routes include the Ullmann condensation and multi-step syntheses starting from readily available 2-halobenzonitriles.[4] The ability to readily modify the scaffold at various positions allows for fine-tuning of physicochemical properties and biological activity.

Part 2: Kinase Inhibition: The Dominant Therapeutic Application

The inhibition of protein kinases remains a primary focus of modern oncology and immunology drug discovery. Substituted 3-aminoindazoles have proven to be a remarkably successful scaffold for developing potent and selective kinase inhibitors.

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of 3-aminoindazole-based inhibitors are ATP-competitive, targeting the catalytic site of the kinase. The core scaffold typically orients itself within the hydrophobic adenine-binding pocket. As mentioned, the 3-amino group is instrumental, forming one or more critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[3] For instance, in Fibroblast Growth Factor Receptor 1 (FGFR1), the 3-aminoindazole group forms three hydrogen bonds with the hinge residues Ala564 and Glu562, anchoring the inhibitor tightly within the active site.[3] Substituents on the indazole ring and the amino group then project into surrounding pockets, determining the inhibitor's potency and selectivity profile.

Diagram 1: General Binding Mode of 3-Aminoindazole Kinase Inhibitors

Caption: Interaction map of a 3-aminoindazole inhibitor within a kinase active site.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-aminoindazole scaffold has yielded crucial insights into achieving high potency and selectivity.

-

Substitutions on the Indazole Ring: Modifications on the phenyl ring of the indazole can significantly impact activity. For example, in a series of FGFR1 inhibitors, adding a fluorine atom at the 6-position of the indazole ring led to improved enzymatic and cellular potency.[3]

-

N-Substitutions: The exocyclic amino group provides a key vector for exploring interactions with solvent-exposed regions or specific selectivity pockets. The development of Entrectinib, a potent inhibitor of ALK, ROS1, and TRK, involved extensive optimization of this position, leading to a compound with excellent oral bioavailability and blood-brain barrier penetration.[5]

-

Targeting "DFG-out" Conformation: Advanced strategies involve designing derivatives that bind to the inactive "DFG-out" conformation of the kinase activation loop. This can confer greater selectivity. 3-amino-1H-indazol-6-yl-benzamides have been designed to achieve this, resulting in potent inhibitors of FLT3 and c-Kit.[6]

Data Summary: Representative 3-Aminoindazole Kinase Inhibitors

| Compound/Series | Target Kinase(s) | Potency (IC₅₀ / EC₅₀) | Reference |

| Entrectinib (2) | ALK, ROS1, TRKs | Potent, active on dependent cell lines | [5] |

| ABT-869 | KDR, cKIT, FLT3 | - | [7] |

| AKE-72 (5) | BCR-ABL (WT & T315I) | < 0.5 nM (WT), 9 nM (T315I) | [8] |

| 1H-indazol-3-amine derivative (27a) | FGFR1, FGFR2 | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) | [3] |

| 3-vinylindazole derivative (7mb) | TrkA, TrkB, TrkC | 1.6 nM, 2.9 nM, 2.0 nM | [9] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Protocol 1: Luminescence-Based In Vitro Kinase IC₅₀ Determination

1. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, which is converted into a luminescent signal.

2. Materials & Reagents:

-

Purified recombinant kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Test compounds (substituted 3-aminoindazoles) dissolved in DMSO.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ATP solution at a concentration near the Kₘ for the specific kinase.

-

Commercially available ATP detection reagent (e.g., Kinase-Glo®).

-

White, opaque 96- or 384-well microplates.

-

Multichannel pipette or automated liquid handler.

-

Plate-reading luminometer.

3. Step-by-Step Methodology:

-

Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each compound concentration into the wells of the microplate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.

-

Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add this mix to all wells except the "maximum inhibition" controls.

-

Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction. The final volume might be 10 µL.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

Reaction Termination & Signal Generation: Add an equal volume of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Data Acquisition: Read the luminescence on a plate-reading luminometer.

4. Self-Validation & Data Analysis:

-

Controls: The inclusion of 0% and 100% activity controls is critical for data normalization.

-

Z'-factor: Calculate the Z'-factor for the assay plate to ensure its robustness and suitability for screening (a value > 0.5 is considered excellent).

-

Data Normalization: Normalize the raw luminescence data. The average signal from the DMSO-only wells represents 0% inhibition, and the average signal from the no-enzyme wells represents 100% inhibition.

-

Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Diagram 2: Workflow for Kinase Inhibition IC₅₀ Determination

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Part 3: Antimicrobial and Antiparasitic Activities

While kinase inhibition is the most prominent activity, the 3-aminoindazole scaffold is also a valuable template for developing agents against infectious diseases.

Antibacterial and Antifungal Applications

Several studies have demonstrated the efficacy of substituted 3-aminoindazoles and related fused systems against a range of microbial pathogens. Certain pyrazole and indazole derivatives have shown significant antibacterial potency against clinical and multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus genera, with some compounds reaching MIC values as low as 4 µg/mL.[10] Other studies on novel 3-amino-thiazolidine derivatives showed broad-spectrum antibacterial activity exceeding that of ampicillin and streptomycin against bacteria like S. aureus.[11][12] Furthermore, these compounds also exhibited potent antifungal activity, outperforming reference agents like ketoconazole against fungi such as T. viride.[11][12]

Antiprotozoal Potential

The scaffold has shown promise in targeting protozoan parasites.

-

Antileishmanial Activity: 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated against three Leishmania species.[13] An MTT assay confirmed that some of these compounds are promising growth inhibitors of the parasite, with molecular docking studies suggesting they bind stably to the Leishmania trypanothione reductase enzyme.[13]

-

Trypanocidal Activity: In the search for new treatments for Chagas disease, 5-nitroindazole derivatives have been investigated. The presence of a nitro group at the 5-position appears to enhance trypanocidal activity by inducing oxidative stress via activation by parasite-specific nitroreductases (NTRs).[14] One compound, 5-nitro-2-picolyl-indazolin-3-one, showed potent activity against Trypanosoma cruzi with a selectivity index superior to the clinical drug nifurtimox.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 2: CLSI-Based Broth Microdilution MIC Assay

1. Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.

2. Materials & Reagents:

-

Test compounds dissolved in DMSO.

-

Pure culture of the test microorganism (e.g., S. aureus ATCC 29213).

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well flat-bottom microplates.

-

Spectrophotometer or McFarland turbidity standards.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Incubator set to the appropriate temperature (e.g., 35-37°C for most bacteria).

3. Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution Plate: In a separate 96-well plate, perform a 2-fold serial dilution of the test compounds in broth. Start with a high concentration (e.g., 256 µg/mL) and dilute down across 10-11 wells.

-

Assay Plate Inoculation: Transfer an equal volume of the standardized inoculum to each well of a new, sterile 96-well plate.

-

Compound Transfer: Transfer a corresponding volume from the compound dilution plate to the inoculated assay plate. The final volume in each well should be uniform (e.g., 100 µL).

-

Controls:

-

Growth Control: Wells containing only inoculated broth (no compound).

-

Sterility Control: Wells containing only uninoculated broth.

-

Solvent Control: Wells containing inoculated broth with the highest concentration of DMSO used.

-

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 18-24 hours at 37°C for bacteria).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well) compared to the turbid growth control. A plate reader can also be used to measure optical density (OD) to aid determination.

4. Self-Validation & Data Analysis:

-

The sterility control must remain clear, and the growth control must show robust turbidity.

-

The results for a known reference antibiotic (e.g., ampicillin) should be run in parallel to ensure the assay is performing within expected ranges.

-

The Minimum Bactericidal Concentration (MBC) can be subsequently determined by sub-culturing the contents of the clear wells onto agar plates and observing for colony growth after further incubation.

Part 4: Emerging Biological Activities

The versatility of the 3-aminoindazole scaffold extends to other important therapeutic areas.

-

Anti-inflammatory Effects: Indazole derivatives have demonstrated both in vivo and in vitro anti-inflammatory activity.[15] One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, with 5-aminoindazole showing significant COX-2 inhibition.[15] A distinct anti-inflammatory mechanism involves the modulation of calcium signaling. Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which controls mast cell functions.[16] By inhibiting calcium influx, these compounds stabilize mast cells and prevent the release of pro-inflammatory mediators. The specific regiochemistry of the 3-carboxamide was found to be critical for this activity.[16]

-

Neuroprotective Potential: While direct evidence for 3-aminoindazoles as neuroprotective agents is still emerging, related heterocyclic compounds have shown promise. For instance, 3-amino-1,2,4-triazole (a related azole) can inhibit the enzyme catalase, which is involved in neuroprotection against amyloid peptides in models of Alzheimer's disease.[17][18] This suggests that modulating pathways related to oxidative stress is a potential avenue for 3-aminoindazoles. The development of neuroprotective agents often targets pathways involving oxidative stress, neuroinflammation, and protein aggregation, all of which are potentially addressable with appropriately substituted indazole derivatives.[19][20]

-

Anticancer Activity (Non-Kinase): Beyond kinase inhibition, 3-aminoindazoles are being explored for other anticancer mechanisms. For example, 1,3-dimethyl-6-amino indazole derivatives have been designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that plays a role in tumor immune evasion.[21] Potent compounds in this series were shown to induce apoptosis and suppress cancer cell mobility.[21]

Part 5: Conclusion and Future Directions

Substituted 3-aminoindazoles have firmly established their place as a privileged scaffold in drug discovery. Their success, particularly in the realm of kinase inhibition, is a testament to their ideal structural and chemical properties for high-affinity binding to protein active sites. The continued exploration of this scaffold has unveiled a much broader spectrum of biological activities, including promising antimicrobial, antiparasitic, and anti-inflammatory effects.

The future of 3-aminoindazole research is bright. Key opportunities lie in:

-

Expanding Chemical Space: The development of novel synthetic routes will allow access to new substitution patterns, potentially unlocking activity against novel target classes.[2]

-

Enhancing Selectivity: As our understanding of target biology deepens, structure-based design can be used to create next-generation inhibitors with exquisite selectivity, minimizing off-target effects.

-

Exploring New Therapeutic Areas: The emerging activities in neuroprotection and immunomodulation warrant further investigation and optimization.

-

Polypharmacology: Designing single molecules that can modulate multiple relevant targets (e.g., a compound with both kinase inhibitory and anti-inflammatory properties) could lead to more effective therapies for complex diseases.

This guide has provided a framework for understanding and harnessing the power of the 3-aminoindazole core. By integrating mechanistic insight with robust experimental protocols, the scientific community can continue to build upon this remarkable scaffold to develop the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzothiazole aniline tetra(ethylene glycol) and 3-amino-1,2,4-triazole inhibit neuroprotection against amyloid peptides by catalase overexpression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzothiazole Aniline Tetra(ethylene glycol) and 3-Amino-1,2,4-triazole Inhibit Neuroprotection against Amyloid Peptides by Catalase Overexpression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-4-methoxy-1H-indazol-3-amine safety and handling information

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-4-methoxy-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1240518-48-2). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical data from authoritative safety data sheets and established laboratory best practices. The guide covers hazard identification, personal protective equipment (PPE), exposure control, emergency procedures, and proper disposal methods. The core objective is to foster a proactive safety culture by explaining the rationale behind each recommendation, ensuring that scientific personnel can work with this compound confidently and safely.

Compound Identification and Physicochemical Properties

This compound is a fluorinated indazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. Understanding its fundamental properties is the first step toward safe handling.

| Property | Value | Source |

| CAS Number | 1240518-48-2 | [1] |

| Molecular Formula | C8H8FN3O | [1] |

| Molecular Weight | 181.17 g/mol | [1] |

| Appearance | Solid (Pale brown) | [2] |

| Melting Point | 163 - 165 °C | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary risks associated with this compound necessitate cautious handling and strict adherence to safety protocols.

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Ingestion can lead to adverse health effects. The causality stems from the compound's potential to interfere with biological processes once absorbed through the gastrointestinal tract.

-

Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. This indicates that repeated skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response such as dermatitis.

-

Carcinogenicity (Category 1B), H350: May cause cancer. This is a significant long-term health hazard. As a Category 1B carcinogen, there is sufficient evidence from animal studies to presume it has carcinogenic potential in humans. This classification demands the most stringent handling procedures to minimize any possible exposure.

-

Acute and Chronic Aquatic Hazard (Category 1), H410: Very toxic to aquatic life with long-lasting effects. This classification underscores the environmental danger posed by this chemical. Its release into waterways can cause significant harm to aquatic ecosystems.

Hazard Pictograms:

The following pictograms are mandated for the labeling of this compound:

-

Health Hazard: Signifies carcinogenicity, mutagenicity, reproductive toxicity, respiratory sensitizer, target organ toxicity, or aspiration toxicity.

-

Exclamation Mark: Indicates acute toxicity (harmful), skin corrosion/irritation, serious eye damage/eye irritation, skin sensitizer, or respiratory tract irritant.

-

Environment: Represents hazards to the aquatic environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. This hierarchy of controls is a self-validating system designed to minimize exposure at every level.

Hierarchy of Controls

The diagram below illustrates the hierarchy of controls, which prioritizes engineering and administrative solutions over reliance on PPE alone.

Caption: Hierarchy of Safety Controls.

-

Engineering Controls: All work involving this compound must be performed in a certified chemical fume hood to prevent inhalation of dust. The fume hood provides a physical barrier and ventilation to capture airborne particles.

-

Administrative Controls: Access to the compound should be restricted to authorized and trained personnel. Clear standard operating procedures (SOPs) must be established, and areas where the compound is used or stored should be clearly marked with appropriate warning signs.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The choice of PPE is dictated by the specific hazards of the compound.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile rubber gloves. Change gloves immediately if contaminated. | Provides a barrier against skin contact. Given the H317 (Skin Sensitization) classification, preventing any contact is critical. |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects eyes from accidental splashes or airborne dust particles.[2] |

| Skin and Body Protection | A fully buttoned laboratory coat and appropriate protective clothing. | Prevents contamination of personal clothing and minimizes skin exposure. |

| Respiratory Protection | Not required if work is conducted within a certified fume hood. For situations outside a fume hood (e.g., large spills), a self-contained breathing apparatus is necessary. | Protects against inhalation of the compound, which is especially important given its carcinogenicity classification. |

Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

The following workflow ensures a systematic and safe approach to handling this compound in a laboratory setting.

Caption: Safe Laboratory Handling Workflow.

Key Handling Precautions:

-

Avoid breathing dust.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.[3]

-

Contaminated work clothing must not be allowed out of the workplace.

Storage

Proper storage is crucial to maintain the compound's integrity and prevent accidental release.

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[3]

-

Security: Keep the compound locked up or in an area accessible only to qualified and authorized personnel due to its high toxicity.

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

Disposal

All waste containing this compound is considered hazardous.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

-

Environmental Precaution: Avoid release to the environment. The H410 classification means even small amounts can be damaging to aquatic life.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

| Exposure Route | First-Aid Measures |

| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do NOT induce vomiting. |

| If on Skin | Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. Immediately remove all contaminated clothing.[3] |

| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If exposed or concerned, get medical advice.[2] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2][3] |

Accidental Release Measures:

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation, but do not do so in a way that spreads the dust.

-

Contain: Wear full PPE, including respiratory protection if necessary. Cover drains to prevent environmental release.

-

Clean-up: Carefully sweep or scoop up the solid material, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal. Clean the affected area thoroughly.

Conclusion